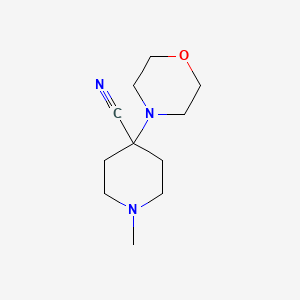

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile

Description

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine core substituted with a morpholino group, a methyl group, and a nitrile functionality. This structure is commonly explored in medicinal chemistry for applications such as kinase inhibition or central nervous system (CNS) drug development due to its balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-methyl-4-morpholin-4-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-13-4-2-11(10-12,3-5-13)14-6-8-15-9-7-14/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXCXPPRCXFGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 1-methyl-4-piperidone with morpholine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Nucleophilic substitutions involving the nitrile group.

These reactions are crucial for developing more complex organic molecules and pharmaceuticals.

Medicinal Chemistry

Research has indicated that 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile may have potential as a pharmaceutical agent, particularly for neurological disorders. Its structure allows it to interact with specific receptors or enzymes, potentially modulating their activity.

Case Study : A study investigating its effects on neurotransmitter receptors found promising results in modulating dopamine pathways, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique combination of functional groups allows chemists to create diverse derivatives that may possess distinct biological activities.

Data Table: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Drug Development | Used as an intermediate in synthesizing compounds targeting neurological disorders. |

| Specialty Chemicals | Acts as a building block for producing specialty chemicals in industrial applications. |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its ability to serve as a versatile building block aids in developing various industrial compounds, enhancing efficiency and reducing costs.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and piperidine moieties allow it to bind effectively to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The morpholino group in the target compound distinguishes it from analogs with aryl or alkylamino substituents (e.g., 43a ), impacting solubility and target binding.

- Nitrile vs. Carboxamide : Replacing the nitrile with a carboxamide (as in ) reduces electrophilicity and alters metabolic pathways.

- Trifluoromethyl Substitution: The CF₃ group in compound 4 enhances lipophilicity and resistance to oxidative metabolism compared to the morpholino group.

Key Observations :

Key Observations :

- The morpholino group enhances aqueous solubility compared to methylphenylamino (43a) or CF₃-aryl (4) analogs.

- Nitrile-containing compounds generally exhibit better metabolic stability than carboxamide derivatives .

Patent and Application Landscape

- Target Compound: Potential applications in kinase inhibitors (similar to morpholino-containing drugs like vemurafenib) .

- Compound 50 : Utilized in amidation reactions for anticancer agents, highlighting the versatility of morpholino-nitrogen linkages.

- CHMSA Compounds : Structurally distinct (sulfonylmethylcyclohexanol) but share therapeutic niches (e.g., oncology), underscoring the diversity of nitrile-containing pharmacophores.

Biological Activity

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile, also referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure, characterized by the presence of both a morpholine and piperidine ring, enhances its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its ability to bind to active sites of enzymes, inhibiting their activity, or modulating signaling pathways through receptor interaction. The morpholine moiety is particularly significant as it increases the binding affinity and selectivity towards specific molecular targets.

Biological Targets

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes crucial for various metabolic processes. This inhibition can lead to altered physiological responses, making it a candidate for therapeutic applications.

- Receptor Modulation : It interacts with several receptors, including adenosine receptors, which are implicated in numerous physiological functions such as cardiovascular regulation and neuroprotection .

Comparative Analysis with Similar Compounds

The dual-ring structure of this compound provides it with unique properties compared to other compounds in its class:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Morpholinopiperidine | Morpholine + Piperidine | Moderate receptor interaction |

| 1-Methyl-4-piperidinylpiperazine | Piperazine + Piperidine | Limited enzyme inhibition |

| This compound | Morpholine + Piperidine + CN group | Enhanced enzyme inhibition and receptor modulation |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it was found to have an IC50 value indicating potent inhibition compared to control compounds .

- In Vivo Efficacy : Animal studies have shown that this compound can effectively reduce symptoms associated with conditions like anxiety and inflammation. In a mouse model, administration of the compound resulted in a notable decrease in paw edema, indicating anti-inflammatory properties .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound's action is mediated through multiple pathways, including modulation of neurotransmitter levels and enhancement of neuroprotective effects .

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile?

A common method involves nucleophilic substitution using morpholine and a piperidine precursor. For example, sodium cyanide can be reacted with 1-methyl-4-piperidinone and morpholine in acidic conditions (e.g., acetic acid), followed by purification via column chromatography (dichloromethane/acetone). This approach yields moderate-to-high purity (>98%) products, with yields optimized by controlling reaction time (6–12 hours) and stoichiometric ratios .

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key signals include:

- ¹H NMR : Morpholine protons appear as a singlet (~3.5–3.7 ppm, 4H), while piperidine methyl groups resonate as singlets (~2.4–2.6 ppm, 3H). Vinyl or aromatic protons (if present) show distinct coupling patterns (e.g., J = 16 Hz for trans-vinyl protons) .

- 13C NMR : The nitrile carbon typically appears at ~115–120 ppm. Carbonyl or morpholine carbons range between 60–70 ppm.

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

Piperidine derivatives are often screened for receptor binding (e.g., androgen receptors) or enzyme inhibition. Use competitive binding assays with radiolabeled ligands (e.g., ³H-R1881 for androgen receptors) or fluorescence-based enzymatic assays. IC₅₀ values can be determined via dose-response curves (10 nM–100 µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for morpholine-piperidine hybrids?

- Core modifications : Replace morpholine with thiomorpholine or pyrrolidine to assess steric/electronic effects.

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the piperidine ring to modulate binding affinity.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins, such as hydrogen bonding with morpholine oxygen .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological cross-validation : Compare assay conditions (e.g., buffer pH, incubation time) that may affect ligand-receptor kinetics.

- Theoretical alignment : Link discrepancies to differences in conceptual frameworks (e.g., allosteric vs. orthosteric binding assumptions) and re-evaluate hypotheses using Bayesian statistical models .

Q. How can computational methods optimize reaction yields for scaled synthesis?

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., cyanide addition to the piperidinone intermediate).

- Process simulation : Use Aspen Plus to model solvent selection (e.g., dichloromethane vs. acetonitrile) and predict purification efficiency via distillation or crystallization .

Q. What advanced analytical techniques validate crystallographic purity?

- Single-crystal X-ray diffraction (SC-XRD) : Employ SHELXL for refinement, ensuring data resolution <1.0 Å. Morpholine and piperidine rings should exhibit planar geometry with bond angles within ±2° of ideal values .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., [M+H]⁺ at m/z 235.1445 for C₁₂H₁₉N₃O).

Methodological Considerations

- Data reproducibility : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to distinguish CH₂/CH₃ groups in complex spectra .

- Ethical compliance : Ensure synthetic protocols adhere to institutional guidelines for cyanide handling (e.g., neutralization with FeSO₄ before disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.